molecular formula C18H20N4O3S B2487264 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide CAS No. 2034587-38-5

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2487264
CAS No.: 2034587-38-5
M. Wt: 372.44
InChI Key: BJMNEONHGMXIMP-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is a complex organic compound that features a benzo[d]oxazole ring, a piperidine ring, and a pyridine sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]oxazole ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Piperidine ring attachment: The benzo[d]oxazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution reactions.

    Sulfonamide formation: The final step involves the reaction of the piperidine-benzo[d]oxazole intermediate with pyridine-3-sulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazol-2-yl derivatives: These compounds share a similar core structure and have comparable biological activities.

    Piperidine derivatives: Compounds with a piperidine ring often exhibit similar pharmacological properties.

    Pyridine sulfonamides: These compounds are known for their diverse biological activities and are used in various therapeutic applications.

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic development.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c23-26(24,15-4-3-9-19-13-15)20-12-14-7-10-22(11-8-14)18-21-16-5-1-2-6-17(16)25-18/h1-6,9,13-14,20H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMNEONHGMXIMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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